An In-depth Technical Guide to 5-(3-Azetidinyl)-2H-tetrazole Hydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-(3-Azetidinyl)-2H-tetrazole Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(3-Azetidinyl)-2H-tetrazole hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. By combining the unique structural features of both the azetidine and tetrazole moieties, this molecule presents a compelling scaffold for the development of novel therapeutics. This document will delve into the projected chemical properties, potential synthetic routes, and analytical characterization techniques applicable to this compound. Furthermore, we will explore its stability, safe handling procedures, and prospective applications in drug discovery, grounded in the established pharmacology of its constituent functional groups.
Introduction: The Convergence of Two Privileged Scaffolds
In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores is a powerful approach to generating novel molecular entities with enhanced therapeutic potential. 5-(3-Azetidinyl)-2H-tetrazole hydrochloride emerges from this rationale, integrating the strained, three-dimensional azetidine ring with the metabolically robust tetrazole ring.
The azetidine moiety, a four-membered nitrogen-containing heterocycle, has gained prominence as a versatile building block in medicinal chemistry.[1] Its inherent ring strain and sp³-rich character can impart favorable physicochemical properties to parent molecules, including improved solubility, metabolic stability, and conformational rigidity.[1][2] These attributes make azetidines highly attractive for designing bioactive compounds that can effectively navigate biological systems.[3]
The tetrazole ring is a five-membered aromatic system containing four nitrogen atoms. It is widely recognized as a bioisostere of the carboxylic acid group, offering a similar acidic pKa while providing improved metabolic stability and pharmacokinetic profiles.[4] Tetrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antihypertensive, antimicrobial, and anticancer properties.[5][6][7]
The hydrochloride salt form of 5-(3-Azetidinyl)-2H-tetrazole is intended to enhance its aqueous solubility and stability, facilitating its handling and formulation for research and potential therapeutic applications. This guide will provide a detailed examination of the anticipated characteristics and scientific considerations for researchers working with this promising compound.
Physicochemical Properties: A Predictive Analysis
While specific experimental data for 5-(3-Azetidinyl)-2H-tetrazole hydrochloride is not extensively documented in publicly available literature, its core chemical properties can be predicted based on the well-characterized nature of its constituent azetidine and tetrazole functionalities.
| Property | Predicted Value / Characteristics | Rationale & Supporting Evidence |
| Molecular Formula | C₄H₈ClN₅ | Based on the chemical structure of 5-(3-Azetidinyl)-2H-tetrazole hydrochloride. |
| Molecular Weight | 161.60 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical appearance for small molecule hydrochloride salts.[8] |
| Melting Point | Expected to be >150 °C (with decomposition) | Tetrazole-containing compounds often exhibit high melting points and can decompose at elevated temperatures.[8][9] The salt form will further increase the melting point. |
| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol). Sparingly soluble in polar aprotic solvents (e.g., DMSO, DMF). Insoluble in non-polar solvents (e.g., hexanes, diethyl ether). | The hydrochloride salt and the presence of multiple nitrogen atoms are expected to confer good aqueous solubility. |
| pKa | Estimated pKa of the tetrazole ring: ~4.5 - 5.0. Estimated pKa of the azetidinium ion: ~8.0 - 9.0. | The tetrazole ring is acidic, with a pKa similar to that of a carboxylic acid.[8] The azetidine nitrogen, when protonated as the hydrochloride salt, will be a weak acid. |
| Tautomerism | Exists as a mixture of 1H and 2H tautomers for the tetrazole ring. | Substituted tetrazoles can exist as a nearly 1:1 ratio of 1H and 2H tautomeric forms.[5] The 2H-tetrazole isomer is specified in the name, but an equilibrium is likely. |
Synthesis and Purification: A Proposed Experimental Workflow
The synthesis of 5-(3-Azetidinyl)-2H-tetrazole hydrochloride would likely proceed through a multi-step sequence, leveraging established methodologies for the formation of both the tetrazole ring and the introduction of the azetidine substituent. A plausible synthetic strategy is outlined below.
Proposed Synthetic Pathway
A common and effective method for the synthesis of 5-substituted-1H-tetrazoles involves the [3+2] cycloaddition of a nitrile with an azide source.[10] The synthesis of the target compound could commence from a protected 3-cyanoazetidine.
Caption: Proposed synthetic workflow for 5-(3-Azetidinyl)-2H-tetrazole hydrochloride.
Detailed Experimental Protocol
Step 1: Synthesis of N-Boc-3-cyanoazetidine
-
To a solution of 3-cyanoazetidine in a suitable solvent (e.g., dichloromethane) at 0 °C, add a base such as triethylamine.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc-anhydride) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-Boc-3-cyanoazetidine.
Step 2: Synthesis of 5-(N-Boc-azetidin-3-yl)-2H-tetrazole
-
In a reaction vessel, combine N-Boc-3-cyanoazetidine, sodium azide, and a Lewis acid catalyst such as zinc chloride in a solvent like N,N-dimethylformamide (DMF).
-
Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) and monitor its progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and carefully acidify with a dilute acid (e.g., 1M HCl) to neutralize any excess azide.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography.
Step 3: Synthesis of 5-(3-Azetidinyl)-2H-tetrazole hydrochloride
-
Dissolve the purified 5-(N-Boc-azetidin-3-yl)-2H-tetrazole in a minimal amount of a suitable organic solvent (e.g., methanol or ethyl acetate).
-
Add a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in 1,4-dioxane) dropwise at 0 °C.
-
Stir the mixture at room temperature. The product should precipitate out of the solution.
-
Collect the solid product by filtration, wash with a cold non-polar solvent (e.g., diethyl ether) to remove any impurities.
-
Dry the final product under vacuum to obtain 5-(3-Azetidinyl)-2H-tetrazole hydrochloride.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized 5-(3-Azetidinyl)-2H-tetrazole hydrochloride. The following techniques are recommended:
Caption: Standard analytical workflow for compound characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Will confirm the presence of protons on the azetidine and tetrazole rings. The chemical shifts and coupling patterns will provide information about the connectivity of the molecule.
-
¹³C NMR : Will show the distinct carbon signals for both the azetidine and tetrazole rings, confirming the carbon framework.
-
-
Mass Spectrometry (MS) :
-
Electrospray ionization (ESI-MS) is suitable for this polar, salt-like compound. It will be used to determine the molecular weight of the protonated molecule, confirming the molecular formula.
-
-
Infrared (IR) Spectroscopy :
-
Will show characteristic absorption bands for N-H stretching (from the azetidinium and tetrazole), C-H stretching, and C=N and N=N stretching within the tetrazole ring.
-
-
High-Performance Liquid Chromatography (HPLC) :
-
To assess the purity of the final compound. A single, sharp peak would indicate a high degree of purity.
-
-
Elemental Analysis :
-
To determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which should match the calculated values for the molecular formula C₄H₈ClN₅.
-
Stability, Storage, and Safe Handling
Stability : Tetrazole compounds are generally stable under normal laboratory conditions.[11] However, they can be sensitive to strong acids, bases, and oxidizing agents.[11] The hydrochloride salt form enhances stability. As with many nitrogen-rich compounds, thermal stability should be considered, and elevated temperatures should be avoided to prevent decomposition.[9]
Storage : It is recommended to store 5-(3-Azetidinyl)-2H-tetrazole hydrochloride in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light and moisture. For long-term storage, refrigeration is advisable.
Safe Handling :
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12][13]
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[13][14]
-
Avoid contact with skin and eyes.[14] In case of contact, rinse thoroughly with water.[14]
-
Wash hands thoroughly after handling.[13]
Potential Applications in Drug Discovery
The unique combination of the azetidine and tetrazole moieties suggests that 5-(3-Azetidinyl)-2H-tetrazole hydrochloride could be a valuable scaffold in various therapeutic areas.
-
Bioisostere for Carboxylic Acids and Amides : The tetrazole ring can serve as a metabolically stable replacement for a carboxylic acid or a cis-amide group, which is a common strategy in drug design to improve pharmacokinetic properties.[10]
-
Scaffold for Diverse Biological Targets : Both azetidine and tetrazole derivatives have been shown to interact with a wide range of biological targets.[1][5] This compound could serve as a starting point for the development of inhibitors for enzymes such as kinases, proteases, or for modulators of G-protein coupled receptors.
-
Antimicrobial and Antiviral Agents : Numerous tetrazole derivatives have exhibited potent antimicrobial and antiviral activities.[6][7] The inclusion of the azetidine ring could further enhance these properties.
-
Central Nervous System (CNS) Applications : Azetidine-containing compounds have been explored for their potential in treating CNS disorders.[1] The physicochemical properties of 5-(3-Azetidinyl)-2H-tetrazole hydrochloride may allow for penetration of the blood-brain barrier, opening avenues for its investigation in neurological diseases.
Conclusion
5-(3-Azetidinyl)-2H-tetrazole hydrochloride represents a promising, yet underexplored, chemical entity with significant potential in the field of drug discovery. By uniting the favorable characteristics of the azetidine and tetrazole rings, this compound offers a versatile scaffold for the design of novel therapeutics. This technical guide has provided a predictive overview of its chemical properties, a plausible synthetic route, and key analytical considerations. Further experimental investigation into its synthesis, characterization, and biological activity is warranted to fully elucidate its therapeutic potential.
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